3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-

CAS No.: 2028-12-8

Cat. No.: VC1648710

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2028-12-8 |

|---|---|

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 6-carbamoylcyclohex-3-ene-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12) |

| Standard InChI Key | AZDKWAUSBOZMHG-UHFFFAOYSA-N |

| SMILES | C1C=CCC(C1C(=O)N)C(=O)O |

| Canonical SMILES | C1C=CCC(C1C(=O)N)C(=O)O |

Introduction

Physical and Chemical Properties

Molecular Structure and Formula

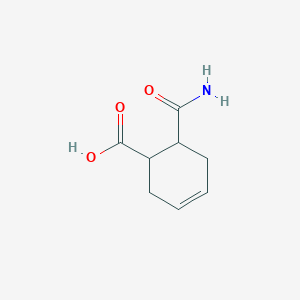

3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- possesses the molecular formula C8H11NO3 . This composition reflects the presence of the cyclohexene backbone (C6H9), with additional carbon atoms from the carboxylic acid and amide functional groups. The structure consists of a cyclohexene ring with a double bond between carbons 3 and 4, a carboxylic acid group (COOH) at position 1, and an amide group (CONH2) at position 6.

Molecular Weight and Physical State

The calculated molecular weight of the compound is approximately 169.18 g/mol, derived from its molecular formula C8H11NO3. Although specific physical state information is limited in the available data, related cyclohexene carboxylic acids typically exist as white to off-white crystalline solids or powders at room temperature.

Structural Features and Reactivity

The compound contains three key functional elements that define its chemical behavior:

-

A cyclohexene ring with an internal double bond, providing sites for addition reactions

-

A carboxylic acid group, capable of esterification, amidation, and other carboxylic acid transformations

-

An amide group, providing hydrogen bonding capabilities and potential for further derivatization

These structural features enable diverse reaction pathways, making the compound particularly valuable as a synthetic intermediate. The presence of both the carboxylic acid and amide groups in a defined stereochemical relationship allows for regioselective and stereoselective transformations.

| Quantity | Price (EUR) |

|---|---|

| 250mg | 260.00 |

| 1g | 760.00 |

| 2500mg | 1,372.00 |

The relatively high cost per gram suggests that the compound is produced in limited quantities, primarily for research applications rather than large-scale industrial use.

Applications in Organic Synthesis

Building Block Applications

The primary application of 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- lies in its utility as a building block for organic synthesis . The compound offers several advantageous features that make it valuable in synthetic chemistry:

-

Bifunctional nature: The presence of both carboxylic acid and amide groups allows for selective reactions at either functional site

-

Defined stereochemistry: The relative positioning of the functional groups provides stereocontrol in subsequent transformations

-

Cyclohexene backbone: The cyclohexene ring with its internal double bond provides opportunities for further functionalization through addition reactions

These features enable the compound to serve as an intermediate in the synthesis of more complex structures, particularly those requiring specific spatial arrangements of functional groups.

Related Compounds and Structural Analogs

Simple Cyclohexene Carboxylic Acids

The most basic structural relative is 3-Cyclohexene-1-carboxylic acid (CAS: 4771-80-6), which lacks the aminocarbonyl group at the 6-position. This compound has the molecular formula C7H10O2 and a molecular weight of 126.1531 g/mol . It is known by various alternative names including δ3-Cyclohexenecarboxylic acid, 1,2,3,6-Tetrahydrobenzoic acid, and cyclohex-3-ene-1-carboxylic acid . This simpler analog serves as a fundamental building block in organic synthesis and represents the core structure upon which more complex derivatives, including 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-, are based.

Protected Amino Derivatives

A structurally related compound is 3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel- (CAS: 323196-39-0, 2125500-35-6) . This compound represents a more elaborated derivative featuring:

-

A Boc-protected amino group at the 6-position instead of an aminocarbonyl group

-

A methyl ester of the carboxylic acid rather than the free acid

-

A defined relative stereochemistry (1R,6R)

With a molecular formula of C13H21NO4 and a molecular weight of 255.31 g/mol , this compound demonstrates how the basic cyclohexene carboxylic acid scaffold can be modified to create compounds with specific stereochemical and functional characteristics for specialized synthetic applications.

Complex Amide Derivatives

A more complex structural relative is 3-Cyclohexene-1-carboxylic acid, 6-(((3-(((2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-3-yl)carbonyl)amino)propyl)amino)carbonyl)- (CAS: 93799-10-1) . This compound features an extended amide linkage at the 6-position, connecting the cyclohexene core to a tetramethylpyrroline moiety through a propylamine spacer. With a molecular weight of 377.5 g/mol , this derivative illustrates how the basic structure of 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- can be elaborated to create compounds with more specialized properties and applications.

Structure-Activity Relationships and Chemical Reactivity

Functional Group Interplay

The proximity of the carboxylic acid and amide functional groups in 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- creates interesting reactivity patterns that can be exploited in synthetic applications. The relative positions of these groups on the cyclohexene ring establish a specific spatial relationship that influences:

-

Hydrogen bonding capabilities, both intramolecular and intermolecular

-

Selective reactivity of each functional group

-

Conformational preferences of the cyclohexene ring

These factors contribute to the compound's utility as a scaffold for building more complex molecular architectures with defined three-dimensional structures.

Research Applications and Future Perspectives

Future Research Directions

Several promising areas for future research involving 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- include:

-

Development of stereoselective synthetic methodologies using the compound as a chiral building block

-

Exploration of its potential as a scaffold for peptidomimetic drug design

-

Investigation of catalytic applications exploiting the compound's bifunctional nature

-

Development of green chemistry approaches to its synthesis and derivatization

The unique structural features of this compound provide numerous opportunities for chemical innovation and discovery in both synthetic methodology and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume